h5-HT1D vs. h5-HT1B Selectivity Anchor: 3-Chlorophenylpiperazine Core Validated via BRL-15572
The target compound shares the 3-chlorophenylpiperazine pharmacophore with BRL-15572 (CHEBI:64060), a rigorously validated h5-HT1D antagonist. BRL-15572 exhibits a pKi of 7.9 (Ki ≈ 13 nM) at recombinant h5-HT1D receptors expressed in CHO cells and demonstrates 60-fold selectivity over h5-HT1B (pKi < 6.0 for h5-HT1B) [1]. In functional cAMP accumulation assays, BRL-15572 shows pKb = 7.1 at h5-HT1D vs. pKb < 6 at h5-HT1B [1]. The 3-chlorophenylpiperazine substructure is the critical recognition element for this selectivity; the target compound conserves this core while replacing the diphenylmethyl group with a 2-nitrophenoxypropan-2-ol moiety. This substitution eliminates the lipophilic bulk of BRL-15572 (clogP ≈ 5.2) while introducing a hydrogen bond donor (secondary alcohol) and a strong electron-withdrawing nitro group, both of which are predicted to alter the binding mode and potentially the functional activity (antagonist vs. partial agonist) at the h5-HT1D receptor [2][3].
| Evidence Dimension | h5-HT1D receptor binding affinity and selectivity over h5-HT1B (3-chlorophenylpiperazine core pharmacophore validation) |
|---|---|
| Target Compound Data | Conserved 3-chlorophenylpiperazine core; 2-nitrophenoxypropan-2-ol N-substituent; no published binding data available |
| Comparator Or Baseline | BRL-15572: h5-HT1D pKi = 7.9 (Ki = 13 nM); h5-HT1B pKi < 6.0; 60-fold selectivity; h5-HT1A Ki = 20 nM; h5-HT2B Ki = 40 nM; partial agonist in [35S]GTPγS assay (EC50 = 8 nM) [1][2] |
| Quantified Difference | Core pharmacophore conserved; N-substituent divergence predicted to modulate intrinsic efficacy (partial agonist vs. antagonist) and selectivity window at h5-HT1A and h5-HT2B |
| Conditions | Recombinant human 5-HT receptors expressed in CHO cell membranes; radioligand binding with [3H]5-HT; functional [35S]GTPγS binding and cAMP accumulation assays |
Why This Matters
The 3-chlorophenylpiperazine core provides a validated, literature-supported entry point to h5-HT1D pharmacology (pKi 7.9 benchmark), but the divergent N-substituent in the target compound means it cannot be assumed to replicate BRL-15572's selectivity profile without independent characterization—this represents a genuine research differentiation opportunity.
- [1] Price GW, Burton MJ, Collin LJ, Duckworth M, Gaster L, Göthert M, et al. SB-216641 and BRL-15572—compounds to pharmacologically discriminate h5-HT1B and h5-HT1D receptors. Naunyn-Schmiedeberg's Archives of Pharmacology. 1997;356(3):312-320. doi:10.1007/pl00005056. PMID: 9303567. View Source
- [2] Bertin Bioreagent. BRL 15572 Product Overview. CAT N°: 31191. Ki = 0.013 µM at h5-HT1D; Ki = 0.02 µM at h5-HT1A; Ki = 0.04 µM at h5-HT2B; EC50 = 0.008 µM ([35S]GTPγS). View Source
- [3] ChEBI. CHEBI:64060 — 3-[4-(3-chlorophenyl)piperazin-1-yl]-1,1-diphenylpropan-2-ol (BRL-15572). A selective h5-HT1D antagonist, displaying 60-fold selectivity over h5-HT1B. European Bioinformatics Institute. View Source
